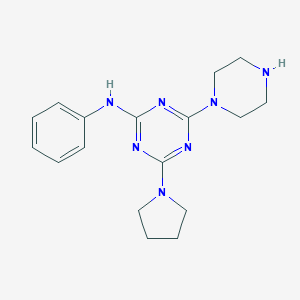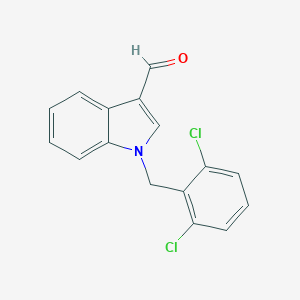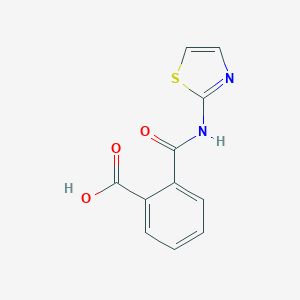
2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid, also known as TBCA, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thiazole compounds and is known to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
作用机制
The mechanism of action of 2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid involves the inhibition of the IKKβ enzyme, which is responsible for the activation of the NF-κB signaling pathway. This pathway is involved in the regulation of inflammation and immune responses, and its dysregulation has been linked to various diseases such as cancer, autoimmune disorders, and neurodegenerative diseases. By inhibiting the activity of IKKβ, this compound can reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. It can reduce inflammation by inhibiting the activity of the IKKβ enzyme, which is involved in the activation of the NF-κB signaling pathway. This compound can induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of the formation of new blood vessels that is essential for the growth and spread of cancer cells. Furthermore, this compound has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab using simple chemical reactions. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of this compound is that it has poor solubility in water, which can make it difficult to work with in aqueous solutions. Furthermore, this compound has not been extensively studied in vivo, and its potential side effects and toxicity are not well understood.
未来方向
There are several future directions for the study of 2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid. One potential direction is to investigate its potential therapeutic applications in other diseases such as autoimmune disorders and cardiovascular diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to better understand its potential side effects and toxicity. Furthermore, the development of novel formulations and delivery methods for this compound could improve its solubility and bioavailability, making it more suitable for clinical use.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses anti-inflammatory, anti-cancer, and neuroprotective properties and works by inhibiting the activity of the IKKβ enzyme. While this compound has several advantages for lab experiments, its potential side effects and toxicity are not well understood, and further research is needed to fully understand its therapeutic potential.
合成方法
The synthesis of 2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid involves the reaction of 2-aminobenzoic acid and thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The resulting product is then purified by recrystallization using ethanol and water. The purity of the compound is confirmed by melting point analysis and spectral data.
科学研究应用
2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the activity of the enzyme IKKβ, which is involved in the activation of the NF-κB signaling pathway. This pathway is known to play a crucial role in the regulation of inflammation and immune responses. This compound has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. Furthermore, this compound has been studied for its neuroprotective effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
属性
| 35098-49-8 | |
分子式 |
C11H8N2O3S |
分子量 |
248.26 g/mol |
IUPAC 名称 |
2-(1,3-thiazol-2-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C11H8N2O3S/c14-9(13-11-12-5-6-17-11)7-3-1-2-4-8(7)10(15)16/h1-6H,(H,15,16)(H,12,13,14) |
InChI 键 |
IVSBFRVZTXHJLR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)C(=O)O |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)C(=O)O |
| 35098-49-8 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


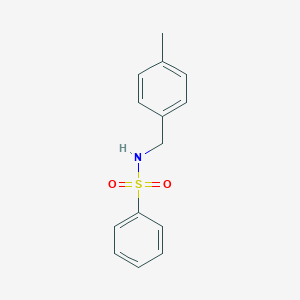
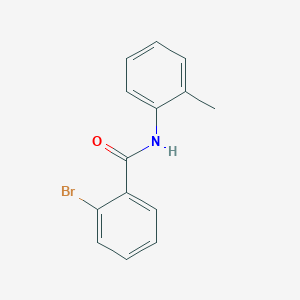
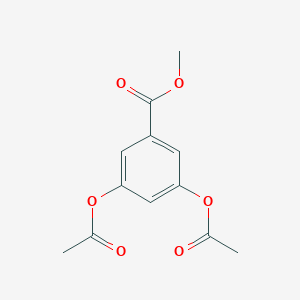
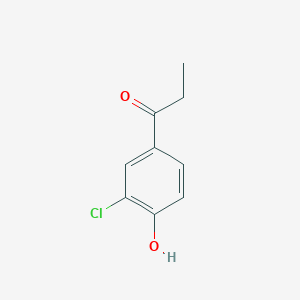
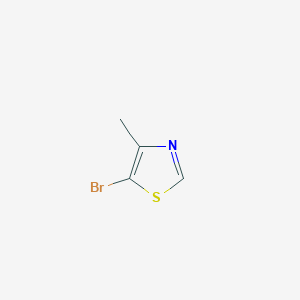
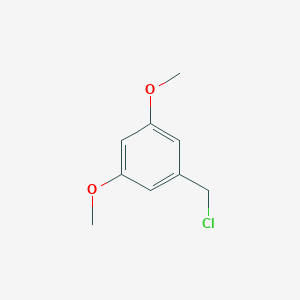
![4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B185258.png)
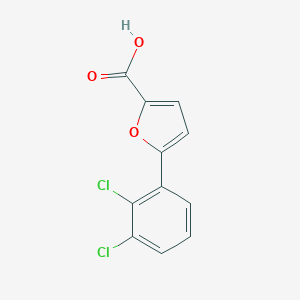
![3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B185263.png)
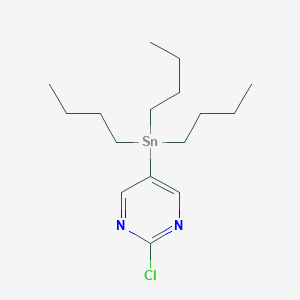
![N-[(2,3-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B185267.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-](/img/structure/B185268.png)
